2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
CAS No.: 1234879-70-9
Cat. No.: VC4983219
Molecular Formula: C22H25FN2O3
Molecular Weight: 384.451
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1234879-70-9 |
---|---|
Molecular Formula | C22H25FN2O3 |
Molecular Weight | 384.451 |
IUPAC Name | 2-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
Standard InChI | InChI=1S/C22H25FN2O3/c23-19-8-6-17(7-9-19)14-21(26)24-15-18-10-12-25(13-11-18)22(27)16-28-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,24,26) |
Standard InChI Key | BAZSMDGKWWAEPK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Introduction
2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a synthetic compound belonging to the class of acetamides. It is notable for its potential applications in medicinal chemistry, particularly in developing therapeutic agents. The presence of a fluorine atom and a piperidine moiety enhances its biological activity and selectivity.
Synthesis and Chemical Reactions
The synthesis of 2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide typically involves multi-step reactions starting from readily available precursors. Common reagents for these reactions include various organic compounds that facilitate the formation of the acetamide group and the incorporation of the piperidine and phenoxyacetyl moieties.
Synthesis Steps
-
Starting Materials: The synthesis begins with appropriate starting materials such as 4-fluorobenzaldehyde and piperidine derivatives.
-
Formation of Piperidine Derivative: The piperidine ring is modified to include the 2-phenoxyacetyl group.
-
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the modified piperidine derivative with an appropriate reagent.
Biological Activities and Potential Applications
Research has indicated that derivatives of this compound may exhibit significant biological activities, including anticancer prop
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume